ML094

Übersicht

Beschreibung

ML094 is a complex organic compound that belongs to the class of oxadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML094 typically involves multiple steps. One common method involves the reaction between naphthalene derivatives and oxadiazole intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) at optimized temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Inhibitory Mechanism Against h15-LOX-1

ML094 ((5-(methylamino)-2-(naphthalene-1-yl)oxazole-4-carbonitrile)) binds competitively to the hydrophobic active site of h15-LOX-1, interfering with arachidonic acid (AA) oxygenation. Key findings include:

-

IC₅₀ : this compound exhibits low nanomolar potency (IC₅₀ = 0.18 μM) against wild-type h15-LOX-1 .

-

Ester Lability : Its ester moiety contributes to cellular instability, reducing in vivo efficacy compared to analogs like ML351 .

Structural and Mutational Analysis

Site-directed mutagenesis reveals critical residues influencing this compound binding:

| Mutant | Impact on this compound Derivative (Compound 18) | Key Interactions Disrupted |

|---|---|---|

| F414I | 4.3-fold ↑ IC₅₀ (0.78 μM) | Aromatic π-π stacking |

| F414W | 1.8-fold ↑ IC₅₀ (0.32 μM) | Steric hindrance |

| L407A | 3.5-fold ↑ IC₅₀ (0.63 μM) | Hydrophobic pocket |

| E356Q | 2.1-fold ↑ IC₅₀ (0.38 μM) | Hydrogen-bonding network |

Data sourced from steady-state inhibition assays .

Molecular Docking and Binding Modes

Docking studies (Schrödinger Glide-XP) show this compound adopts a U-shaped conformation in the active site:

-

Naphthalene Group : Binds deeply in a hydrophobic pocket formed by Phe414 and Phe352 .

-

Oxazole Ring : Positions near the catalytic iron, forming van der Waals contacts with Leu407 .

-

Ester Side Chain : Extends toward Gln547, influencing selectivity over other LOX isoforms .

Comparative Reactivity with ML351

This compound and ML351 share structural similarities but differ in binding dynamics:

| Property | This compound | ML351 |

|---|---|---|

| Hydrophobic Arm | Longer | Shorter |

| In Vivo Stability | Low (ester lability) | High |

| Ki (Wild-Type) | 0.22 μM | 0.15 μM |

Ki values derived from competitive inhibition assays .

Metabolic Instability Pathways

The ester group in this compound undergoes hydrolysis in biological systems, generating inactive metabolites:

textThis compound → Hydrolysis → Carboxylic Acid Derivative (Inactive)

This reaction limits its therapeutic utility, prompting derivative optimization .

Wissenschaftliche Forschungsanwendungen

ML094 has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of ML094 involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

- 5-(1-Naphthyl)-1,3,4-oxadiazole-2-thiol

- 2-Amino-1,3,4-oxadiazole derivatives

- 4-(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl-but-2-yn-1-ol .

Uniqueness

What sets ML094 apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthalene and oxadiazole moieties, along with the but-2-ynyl and fluorobenzoate groups, makes it a versatile compound with a broad spectrum of applications .

Biologische Aktivität

ML094 is a compound that has garnered attention for its potential as a selective inhibitor of lipoxygenase (LOX) enzymes, particularly 12/15-lipoxygenase (12/15-LOX). This enzyme plays a significant role in various biological processes, including inflammation and oxidative stress, making inhibitors like this compound valuable in therapeutic contexts. The following sections will detail the biological activity of this compound, including its mechanisms, structure-activity relationships (SAR), and relevant research findings.

This compound is identified as a potent inhibitor of human 12/15-LOX, with a reported IC50 value in the low nanomolar range. This compound operates by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid into hydroxyeicosatetraenoic acids (HETEs), which are critical mediators in inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound revealed essential features that contribute to its inhibitory potency and selectivity. The compound belongs to the class of 1,3,4-oxadiazole-2-thiol derivatives. Key findings from SAR investigations include:

- Potency : this compound exhibits nanomolar potency against human 12/15-LOX.

- Selectivity : It shows over 250-fold selectivity against other LOX isozymes, which is crucial for minimizing off-target effects.

- Cellular Context : Despite its high potency in vitro, this compound demonstrated limited activity in cellular assays, indicating potential issues with solubility or stability in biological systems .

In Vitro Studies

In vitro evaluations have highlighted the following aspects of this compound's biological activity:

- Cell Viability Assays : In neuronal HT22 cells subjected to oxidative stress via glutamate treatment, this compound was shown to significantly reduce cell death associated with 12/15-LOX activity. The assays adapted for high-throughput screening indicated that this compound can protect against oxidative stress-induced cell death .

- ADME Properties : Initial assessments of absorption, distribution, metabolism, and excretion (ADME) properties indicated that while this compound has favorable characteristics in terms of molecular weight and log D values, it suffers from poor solubility and rapid metabolism by esterases .

In Vivo Studies

In vivo studies have demonstrated the therapeutic potential of this compound:

- Stroke Models : In murine models of ischemic stroke, treatment with this compound resulted in a significant reduction in infarct size compared to controls. This suggests that inhibition of 12/15-LOX can confer neuroprotective effects during ischemic events .

Case Studies

Several case studies have illustrated the impact of this compound on biological systems:

- Neuroprotection in Stroke : A study involving permanent focal ischemia in mice showed that administration of this compound led to reduced infarct size and improved neurological outcomes. This highlights its potential utility as a therapeutic agent in acute stroke management .

- Inflammation Models : In models assessing inflammatory responses, this compound's inhibition of 12/15-LOX was correlated with decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory pathways .

Summary Table

| Feature | Details |

|---|---|

| Compound Name | This compound |

| Target Enzyme | 12/15-Lipoxygenase |

| IC50 Value | Low nanomolar |

| Selectivity | >250-fold over related isozymes |

| Primary Applications | Neuroprotection, inflammation modulation |

| Key Findings | Reduces infarct size; protects against oxidative stress |

Eigenschaften

Molekularformel |

C23H15FN2O3S |

|---|---|

Molekulargewicht |

418.4 g/mol |

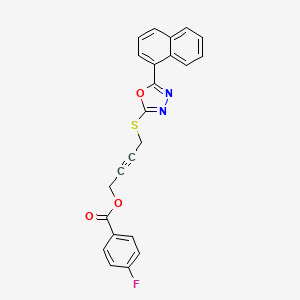

IUPAC-Name |

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |

InChI-Schlüssel |

BZGQMGJZXODGJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |

Synonyme |

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.